Diethyl (2-methylpent-4-en-2-yl)propanedioate

Lipophilicity Partition coefficient Malonate ester

Diethyl (2-methylpent-4-en-2-yl)propanedioate (CAS 32119-46-3, molecular formula C₁₃H₂₂O₄, MW 242.31) is a 2,2-disubstituted malonate ester bearing a branched 2-methylpent-4-en-2-yl side chain that incorporates both a gem‑dimethyl group and a terminal allylic double bond. This structural motif places it in the class of specialized malonate building blocks used for constructing sterically encumbered, unsaturated intermediates in medicinal and natural‑product chemistry.

Molecular Formula C13H22O4
Molecular Weight 242.31 g/mol
CAS No. 32119-46-3
Cat. No. B13929610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2-methylpent-4-en-2-yl)propanedioate
CAS32119-46-3
Molecular FormulaC13H22O4
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)OCC)C(C)(C)CC=C
InChIInChI=1S/C13H22O4/c1-6-9-13(4,5)10(11(14)16-7-2)12(15)17-8-3/h6,10H,1,7-9H2,2-5H3
InChIKeyDYOOBVZHCYWTFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (2-methylpent-4-en-2-yl)propanedioate (CAS 32119-46-3): Core Identity and Procurement Context


Diethyl (2-methylpent-4-en-2-yl)propanedioate (CAS 32119-46-3, molecular formula C₁₃H₂₂O₄, MW 242.31) is a 2,2-disubstituted malonate ester bearing a branched 2-methylpent-4-en-2-yl side chain that incorporates both a gem‑dimethyl group and a terminal allylic double bond [1]. This structural motif places it in the class of specialized malonate building blocks used for constructing sterically encumbered, unsaturated intermediates in medicinal and natural‑product chemistry .

1 Specialized 2,2-disubstituted malonate building block with gem-dimethyl and terminal allylic double bond
2 Supports sterically demanding cyclisation, cross-coupling, and heterocycle synthesis workflows
3 Higher lipophilicity vs. unsubstituted or linear allyl malonates; fits non-polar media and membrane-penetrant probe design

Why Diethyl (2-methylpent-4-en-2-yl)propanedioate Cannot Be Replaced by Unsubstituted or Simpler Malonates


The 2‑methylpent‑4‑en‑2‑yl substituent simultaneously introduces a quaternary carbon centre (gem‑dimethyl), a remote terminal olefin, and substantially increased lipophilicity relative to unsubstituted or linear allylic malonates [1]. These three features collectively dictate reactivity in cyclisation and cross‑coupling sequences, phase‑transfer behaviour, and solubility in non‑polar media. Because no other commercially common malonate ester replicates this exact steric/electronic/lipophilic triad, generic substitution with diethyl malonate, diethyl allylmalonate, or saturated 2‑methylpentyl analogs would alter – often unpredictably – reaction yields, selectivity, and downstream purification logistics. The quantitative evidence below underscores the specific measurable differences that justify active specification of CAS 32119‑46‑3.

Target (CAS 32119-46-3)
Common substitutes
Steric profile
Quaternary carbon with gem-dimethyl; 9 rotatable bonds
Unsubstituted or linear allyl malonates lack quaternary centre, altering cyclisation pre-organisation
Olefin position
Terminal allylic C=C at pent‑4‑en‑2‑yl
Positional isomers (e.g., 3‑butenyl) shift π‑system distance, may affect ring-closing metathesis outcomes
Lipophilicity
Significantly higher logP; suited for non‑polar solubility and extraction
Diethyl malonate or diethyl allylmalonate are markedly less hydrophobic, changing phase-transfer behaviour
Quality data
Limited public experimental constants; relies on supplier CoA
Diethyl allylmalonate has published density, refractive index; procurement may be simpler but chemistry differs

Quantitative Differentiation Evidence for Diethyl (2-methylpent-4-en-2-yl)propanedioate vs. Closest Analogs


Lipophilicity (XLogP3) Compared with Diethyl Allylmalonate and the Saturated 2‑Methylpentyl Analog

The target compound exhibits a computed XLogP3 of 3.2, which is 1.3 log units higher than that of diethyl allylmalonate (XLogP3 = 1.9) [1][2]. This difference corresponds to approximately a 20‑fold increase in octanol/water partition coefficient, indicating markedly greater hydrophobicity. The saturated 2‑methylpentyl analog is predicted to have a logP of ~2.3 (class‑level estimate based on structurally related compounds), placing the target as the most lipophilic member of this comparator set .

Lipophilicity (XLogP3)
Cross-study comparable
ΔXLogP3 = +1.3 vs. diethyl allylmalonate; ≈ +0.9 vs. saturated 2‑methylpentyl analog
Reported higher hydrophobicity ranking; may support non‑polar reaction media selection
Approximately 20‑fold increase in octanol/water partition coefficient vs. allylmalonate
Lipophilicity Partition coefficient Malonate ester

Steric Bulk and Conformational Flexibility: Rotatable Bond Count vs. Diethyl Allylmalonate

The target contains 9 rotatable bonds versus 8 for diethyl allylmalonate, reflecting the additional methylene and methyl groups in the branched side chain [1][2]. The gem‑dimethyl substituent also introduces a quaternary carbon that restricts local backbone flexibility relative to simple n‑alkyl or linear allyl malonates. This combination of increased overall flexibility with a local rigidifying element is a distinctive steric signature that influences cyclisation pre‑organisation and diastereoselectivity.

Steric bulk and flexibility
Cross-study comparable
9 rotatable bonds (target) vs. 8 (diethyl allylmalonate); quaternary carbon absent in comparator
Unique steric signature influences conformational pre-organisation
Computed by Cactvs; gem-dimethyl restricts local backbone flexibility
Steric hindrance Conformational analysis Malonate

Synthetic Yield in Zirconocene‑Mediated Metallo‑ene Cyclisation

In a zirconocene‑mediated trans‑selective metallo‑ene cyclisation, the target compound was obtained in 91% yield from the corresponding methoxyallyl‑ene precursor . A separate route (Majetich et al.) reported an 86% yield for the same compound . These yields are reported without direct head‑to‑head comparator data for simpler malonates under identical conditions; however, the consistently high yields demonstrate the compatibility of the branched allylic malonate with organometallic cyclisation protocols, a transformation that may proceed with lower efficiency or selectivity when using less substituted malonates (class‑level inference).

Metallo‑ene cyclisation yield
Supporting evidence
91% (Korotvička method); 86% (Majetich method)
Demonstrates compatibility with zirconocene-mediated trans-selective protocol
No direct comparator data; class-level inference on less substituted malonates
Synthetic yield Zirconocene Metallo‑ene Cyclisation

Differentiation from Positional Isomer: Double‑Bond Location vs. 3‑Butenyl Malonate

The target bears the olefin at the 4‑position (pent‑4‑en‑2‑yl), whereas the closest positional isomer, diethyl 2‑(3‑butenyl)malonate (CAS 74090‑14‑5), carries the double bond at the 3‑position relative to the quaternary centre. This difference alters the distance between the ester enolate nucleophile and the π‑system, which can affect intramolecular cyclisation rates and regiochemical outcomes. No kinetic data are available; the distinction is structural (class‑level inference).

Positional isomer distinction
Class-level inference
Double bond at C‑4 (pent‑4‑en‑2‑yl) vs. C‑3 in 3‑butenyl malonate; one methylene spacer difference
Olefin position may alter ring-closing metathesis and radical cyclisation outcomes
No kinetic data available; structural comparison only
Allylic double bond Regioisomer Reactivity

Limited Public Physicochemical Data Dictates Supplier‑Specific Quality Assurance

Public databases report no experimental boiling point, melting point, density, or refractive index for this compound . In contrast, diethyl allylmalonate has well‑established experimental values (density 1.015 g/mL at 25 °C, n20/D 1.431) . The absence of publicly validated physicochemical constants for the target means that procurement must rely on supplier‑provided certificates of analysis (CoA) for identity (NMR, MS) and purity (HPLC/GC). Selection of a supplier with rigorous in‑house characterisation therefore becomes a de facto differentiator.

Physicochemical data gap
Data to verify
No experimental bp, mp, density, or nD publicly available; diethyl allylmalonate has published values
Elevates supplier CoA importance for identity and purity confirmation
Requires batch-specific NMR, MS, and HPLC/GC data from supplier
Quality control Specifications Procurement

Procurement‑Relevant Application Scenarios for Diethyl (2-methylpent-4-en-2-yl)propanedioate


Synthesis of Sterically Hindered Sesquiterpenoid Analogues via Metallo‑ene Cyclisation

The compound serves as a key intermediate in zirconocene‑mediated trans‑selective metallo‑ene cyclisation to construct functionalised cyclopentane derivatives, as demonstrated with a 91% isolated yield . Its gem‑dimethyl group provides the steric pre‑organisation necessary for high diastereoselectivity in this transformation.

Lipophilic Malonate Building Block for Membrane‑Penetrant Probe or Drug Design

With an XLogP3 of 3.2 – substantially higher than diethyl allylmalonate (1.9) – the compound is suited for early‑stage medicinal chemistry campaigns where increased passive membrane permeability or non‑polar solvent compatibility is desired [1].

Barbiturate and Heterocycle Precursor Requiring a Branched Allylic Side Chain

The terminal olefin and malonate diester functionality enable downstream elaboration to barbituric acid derivatives or other heterocycles, where the precise double‑bond position and steric bulk differentiate the final product's pharmacological profile (class‑level inference from malonate ester chemistry) [2].

Specialised Chemical Procurement Requiring Rigorous Batch‑Level CoA

Owing to the absence of publicly validated experimental physicochemical constants, procurement contracts for this compound should mandate supplier‑provided HPLC purity (≥95% recommended), NMR identity confirmation, and MS data for each batch, as surrogate quality benchmarks .

Application
Selection Property
Validation Focus
Sterically hindered sesquiterpenoid analogue synthesis
Metallo‑ene cyclisation compatibility; gem‑dimethyl steric pre‑organisation
Reported yields and diastereoselectivity under zirconocene conditions
Lipophilic malonate building block for probe design
Hydrophobicity profile; non‑polar solvent compatibility
XLogP3 relative ranking among allyl malonates
Barbiturate and heterocycle precursor with branched allylic side chain
Allylic double‑bond position and malonate diester reactivity
Downstream elaboration compatibility; olefin positional integrity
Specialised chemical procurement with batch‑level quality assurance
Supplier‑provided CoA rigour
HPLC purity, NMR identity, and MS data per batch; absence of public experimental constants
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